3-(Dimethoxymethylsilyl)propylamine chemical properties and structure
3-(Dimethoxymethylsilyl)propylamine chemical properties and structure
Core Chemical Identity and Structure
3-(Dimethoxymethylsilyl)propylamine, with the CAS number 3663-44-3, is an organosilicon compound recognized for its versatile applications as a coupling agent, adhesion promoter, and surface modifier.[1][2] Its molecular structure incorporates a primary amine group and a dimethoxymethylsilyl group, which allows it to act as a bridge between inorganic materials (like glass and metals) and organic polymers.
Molecular Structure:
The structure of 3-(Dimethoxymethylsilyl)propylamine consists of a propyl chain linking a terminal amine group to a silicon atom. The silicon atom is also bonded to a methyl group and two methoxy groups.
Caption: Chemical structure of 3-(Dimethoxymethylsilyl)propylamine.
Physicochemical Properties
The physical and chemical properties of 3-(Dimethoxymethylsilyl)propylamine are summarized in the table below. It is a colorless to almost colorless clear liquid with an amine-like odor.[1][3] It is soluble in alcohols and both aliphatic and aromatic hydrocarbons.[1][3]
| Property | Value |
| CAS Number | 3663-44-3 |
| Molecular Formula | C6H17NO2Si |
| Molecular Weight | 163.29 g/mol [1][4] |
| Boiling Point | Min. 200°C at 760 mmHg[1][3] |
| Density | 0.945 g/cm³[1][3] |
| Refractive Index (n25/D) | 1.4200[1][3] |
| Flash Point | 69°C[1][3] |
| pKa | 10.39 ± 0.10 (Predicted)[1][3] |
| EINECS Number | 222-919-8[1] |
| InChI | 1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3[1][3] |
| InChIKey | ZYAASQNKCWTPKI-UHFFFAOYSA-N[1][3] |
| SMILES | CO--INVALID-LINK--(CCCN)OC[1][3] |
Spectroscopic Data
While specific spectra for 3-(Dimethoxymethylsilyl)propylamine require direct instrumental analysis, typical spectroscopic features can be predicted based on its functional groups. Documentation for this compound, including NMR, HPLC, and LC-MS, is often available from suppliers.[4]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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N-H stretching: Twin peaks in the range of 3500-3300 cm⁻¹, characteristic of a primary amine.[5]
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C-H stretching: Absorptions around 3000-2800 cm⁻¹.[5]
-
N-H deformation: A band between 1650-1580 cm⁻¹.[5]
-
C-N stretching: Found in the 1220-1020 cm⁻¹ region.[5]
-
Si-O-C stretching: Strong absorptions are expected in the 1100-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display signals corresponding to the protons of the methoxy groups, the methyl group on the silicon, the propyl chain, and the amine group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms.
-
¹³C NMR: Signals for each unique carbon atom in the methoxy, methyl, and propyl groups would be observed.
-
²⁹Si NMR: A single resonance would be expected, with a chemical shift characteristic of a silicon atom in this chemical environment.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and various fragmentation patterns. A key fragmentation is often the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a prominent peak at m/z 30 ([CH₂=NH₂]⁺).[6]
Synthesis and Experimental Protocols
Synthesis Pathway: A common method for the synthesis of aminosilanes involves the hydrosilylation of an unsaturated amine with a hydridosilane, followed by alkoxylation. For 3-(Dimethoxymethylsilyl)propylamine, a likely synthetic route involves the reaction of allylamine with methyldimethoxysilane in the presence of a platinum catalyst.
Caption: Plausible synthesis route for 3-(Dimethoxymethylsilyl)propylamine.
General Experimental Protocol for Synthesis:
-
Reactor Setup: A multi-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with methyldimethoxysilane and a platinum catalyst (e.g., Karstedt's catalyst) under a nitrogen atmosphere.
-
Addition of Allylamine: Allylamine is added dropwise from the dropping funnel to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Reaction: After the addition is complete, the mixture is typically heated to ensure the reaction goes to completion. The progress can be monitored by techniques such as GC or NMR.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 3-(Dimethoxymethylsilyl)propylamine.
General Experimental Workflow for Characterization:
Caption: General workflow for purification and characterization.
Applications in Research and Development
3-(Dimethoxymethylsilyl)propylamine is a bifunctional molecule that serves as a valuable tool in materials science and drug development.
-
Surface Modification: The dimethoxymethylsilyl group can hydrolyze to form silanol groups, which then react with hydroxyl groups on inorganic surfaces (e.g., glass, silica, metal oxides) to form stable covalent bonds. The propylamino group provides a reactive site for further functionalization or interaction with organic matrices.
-
Adhesion Promoter: It is widely used as an adhesion promoter in coatings, adhesives, and sealants to improve the bond between organic polymers and inorganic substrates.[1][2]
-
Coupling Agent: In the manufacturing of composites, it enhances the compatibility and adhesion between inorganic fillers (like fiberglass) and a polymer matrix, leading to improved mechanical properties.
-
Drug Delivery: The amine functionality allows for the conjugation of drugs, targeting ligands, or other biomolecules, while the silane group can be used to anchor these systems to silica-based nanoparticles or surfaces.
Safety and Handling
Hazard Classification:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][8]
-
Skin Sensitization: May cause an allergic skin reaction.[7][8]
-
Corrosive: Classified as a corrosive substance (Hazard Class 8).[1][3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[7][9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Avoid breathing mist, vapors, or spray.[7] Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1][3][4]
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7][8]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[7]
-
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(Dimethoxymethylsilyl)propylamine, intended for professionals in research and development. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 3-(Dimethoxymethylsilyl)propylamine CAS#: 3663-44-3 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 3663-44-3 CAS MSDS (3-(Dimethoxymethylsilyl)propylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3663-44-3|3-(Dimethoxymethylsilyl)propylamine|BLD Pharm [bldpharm.com]
- 5. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
